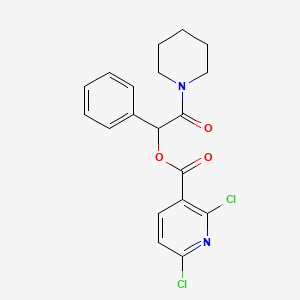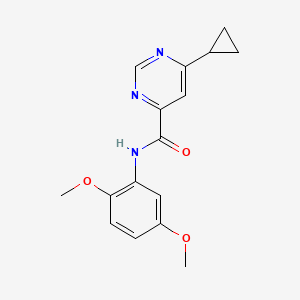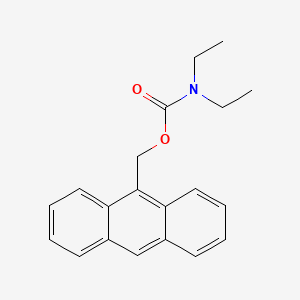
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
描述
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester is a chemical compound characterized by the presence of a carbamic acid ester group attached to a 9-anthracenylmethyl moiety. This compound is known for its potential biological activity and diverse applications in various fields, including organic synthesis and material science.
作用机制
Target of Action
Anthracen-9-ylmethyl diethylcarbamate primarily targets the Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .
Mode of Action
The compound interacts with its target, ZNF207, by inhibiting its activity . This inhibition is achieved through the compound’s specific structure and chemical properties .
Biochemical Pathways
The inhibition of ZNF207 affects the biochemical pathways related to tumor stemness . The compound’s action leads to the downregulation of stem-related genes, which in turn weakens the stemness of glioma cells .
Result of Action
The compound’s action results in the hindrance of tumorigenesis and migration, and it promotes apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . .
准备方法
The synthesis of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester typically involves the reaction of 9-anthracenylmethyl alcohol with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes
相似化合物的比较
Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester can be compared with other similar compounds, such as:
Carbamic acid, N,N-dimethyl-, 9-anthracenylmethyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Carbamic acid, N,N-diethyl-, 9-phenanthrenylmethyl ester: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.
The uniqueness of this compound lies in its specific combination of the carbamate group and the 9-anthracenylmethyl moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
anthracen-9-ylmethyl N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)
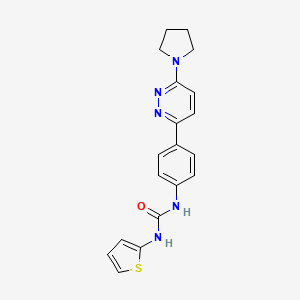
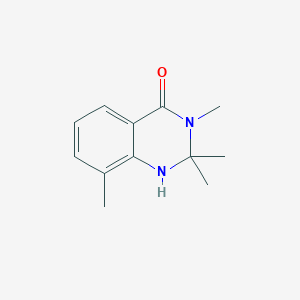
![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
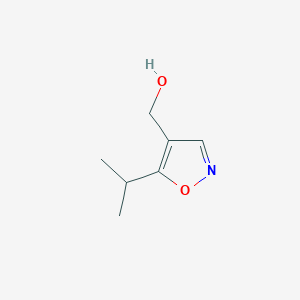
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)
